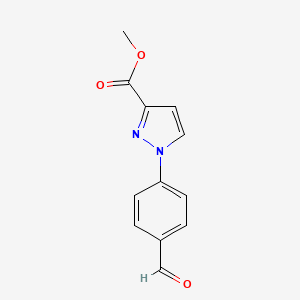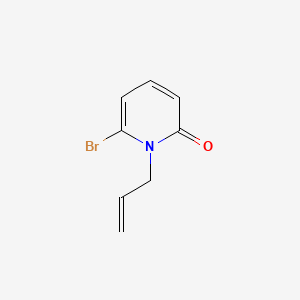![molecular formula C11H14ClNO B1411830 N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine CAS No. 1692286-79-5](/img/structure/B1411830.png)
N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine
Übersicht
Beschreibung
N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine, also known as N-Methyloxetan-3-amine, is an organic compound that has been used for a variety of scientific research applications. It is a colorless solid that is soluble in various organic solvents, such as methanol, ethanol, and ethyl acetate. It is also a highly stable compound that is not easily oxidized or hydrolyzed.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound has been used in the synthesis of novel chemical entities with potential biological activities. For example, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, synthesized from precursors under specific conditions, has shown promising in vitro antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).
Antimicrobial and Cytotoxic Activity
Similarly, the compound is a part of a series of derivatives studied for their potential antimicrobial and cytotoxic activities. This is evident in the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole and their subsequent testing for biological activities. Certain synthesized compounds have displayed good antibacterial activity, and some have shown notable cytotoxic activity in vitro (Noolvi et al., 2014).
Corrosion Inhibition
The compound and its derivatives have found applications in the field of corrosion inhibition as well. For instance, amine derivative compounds have been synthesized and their structure confirmed through various spectroscopy analyses. Their performance as corrosion inhibitors on mild steel in an aggressive medium has been investigated, with some derivatives showing high inhibition efficiency and forming a protective film on the mild steel surface. The adsorption mechanism and the position of amine derivative molecules towards the mild steel surface in an aggressive solution have been studied through density functional theory and molecular dynamics simulation (Boughoues et al., 2020).
Zukünftige Richtungen
The future directions for research on “N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine” could include further studies on its synthesis, structure, properties, and potential applications. This would require comprehensive experimental studies and possibly the development of new analytical techniques .
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-2-3-9(4-11(8)12)5-13-10-6-14-7-10/h2-4,10,13H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJKJFAITIINDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2COC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid](/img/structure/B1411751.png)

![1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411754.png)


![4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid](/img/structure/B1411759.png)




![(2Z)-4-[(4-Bromo-2,6-dimethylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1411768.png)